N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is a synthetic organic compound that features a pyridine ring substituted with bromine and methoxy groups, linked to an ethanamine chain through a pyrazole ring
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O/c1-4-19-9-12(7-18-19)10(2)16-6-11-5-13(15)8-17-14(11)20-3/h5,7-10,16H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCPSSOVOHRIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridine and 1-ethyl-4-pyrazolecarboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-bromo-2-methoxypyridine with a suitable alkylating agent to introduce the ethanamine chain.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-ethyl-4-pyrazolecarboxaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) are often employed.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-methylpyrazol-4-yl)ethanamine
- N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine
- N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)propanamine
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrazole moiety. These structural features can influence its reactivity and interaction with biological targets, potentially offering advantages over similar compounds in terms of efficacy and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
